H-D-Glu-OtBu

Peptide stability Protease resistance D-amino acids

H‑D‑Glu‑OtBu is the only building block that delivers D‑stereochemistry together with an α‑OtBu protecting group, leaving the γ‑carboxyl free for site‑specific conjugation. This dual selectivity is critical for creating protease‑resistant peptide therapeutics and for attaching payloads (fluorophores, biotin, fatty acids) exclusively at the γ‑position. Substitution with L‑enantiomer or γ‑protected regioisomer compromises both bio‑stability and regioselectivity. Choose it when your synthesis demands precise stereochemical and positional control. Offered at ≥98% purity for reliable SPPS coupling.

Molecular Formula C9H17NO4
Molecular Weight 203.24 g/mol
CAS No. 25456-76-2
Cat. No. B555600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-D-Glu-OtBu
CAS25456-76-2
Synonyms(R)-4-Amino-5-(tert-butoxy)-5-oxopentanoicacid; 25456-76-2; h-d-glu-otbu; D-Glutamicacid1-tert-butylester; SCHEMBL6740146; D-Glutamicacid1-tert-butylester; CTK8B8555; MolPort-023-331-306; ZINC2560740; 2068AB; ANW-60680; AKOS016003322; AJ-40640; AK-85715; KB-210180; RT-004552; ST24035491
Molecular FormulaC9H17NO4
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CCC(=O)[O-])[NH3+]
InChIInChI=1S/C9H17NO4/c1-9(2,3)14-8(13)6(10)4-5-7(11)12/h6H,4-5,10H2,1-3H3,(H,11,12)/t6-/m1/s1
InChIKeyQVAQMUAKTNUNLN-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-D-Glu-OtBu (CAS 25456-76-2): A Protected D-Amino Acid Building Block for Specialized Peptide Synthesis


H-D-Glu-OtBu (CAS 25456-76-2), also known as D-Glutamic acid alpha-tert-butyl ester, is a chiral, non-proteinogenic amino acid derivative. With a molecular formula of C9H17NO4 and a molecular weight of 203.24 g/mol, it features an α-carboxyl group protected as an acid-labile tert-butyl (OtBu) ester [1]. This compound is a white to off-white solid, soluble in common organic solvents, and is supplied commercially with purities typically ranging from ≥95% to ≥98% . It serves as a fundamental building block in solid-phase peptide synthesis (SPPS), particularly for introducing D-glutamic acid residues with precise stereochemical and functional group control .

Why H-D-Glu-OtBu (CAS 25456-76-2) Cannot Be Substituted by Other Glutamic Acid Derivatives


Substituting H-D-Glu-OtBu with a closely related analog is scientifically untenable due to the combination of its specific D-stereochemistry and regiospecific α-tert-butyl protection. Unlike its L-enantiomer (H-Glu-OtBu) or regioisomers like H-D-Glu(OtBu)-OH, which features γ-side chain protection, H-D-Glu-OtBu dictates both the three-dimensional structure of the final peptide and the site available for subsequent chain elongation or modification. The D-configuration is essential for conferring resistance to proteolytic degradation in bioactive peptides, a property L-amino acids lack [1]. Simultaneously, the α-position of the OtBu ester leaves the γ-carboxyl group free, enabling regioselective side-chain modifications that are impossible with γ-protected regioisomers . This dual specificity makes it a non-interchangeable, precision reagent in complex synthetic workflows.

Quantitative Evidence for the Differentiation of H-D-Glu-OtBu (CAS 25456-76-2)


D-Amino Acid Incorporation Correlates with Proteolytic Stability in Peptide Therapeutics

Incorporating D-amino acids, such as the D-Glu residue from H-D-Glu-OtBu, is a validated strategy to enhance a peptide's resistance to enzymatic degradation. While this is a class-level property, it is the primary driver for selecting the D-enantiomer over the more common and often cheaper L-enantiomer. A systematic review confirms that D-amino acid substitution can significantly increase a peptide's half-life in biological systems, as mammalian proteases generally fail to recognize and cleave peptide bonds formed with D-amino acids [1].

Peptide stability Protease resistance D-amino acids Pharmacokinetics

Structural Basis for Regioselective Functionalization: α vs. γ Protection in Glutamic Acid

The primary structural differentiator of H-D-Glu-OtBu is its α-tert-butyl ester protection, leaving the γ-carboxylic acid free for further reactions. This is in direct contrast to H-D-Glu(OtBu)-OH (CAS 45125-00-6), where the OtBu group is on the γ-position. While direct head-to-head coupling efficiency data is not available in the public domain, a study on the regioselective enzymatic modification of D-glutamic acid diesters demonstrates that the free γ-carboxyl group is the preferred site of reaction, with γ:α selectivity ratios ranging from 4:1 to 35:1 depending on the N-protecting group [1]. This supports the class-level inference that H-D-Glu-OtBu is the necessary choice for reactions targeting the γ-carboxyl group.

Peptide synthesis Regioselectivity Protecting group strategy Side-chain modification

Validated Use in Commercial-Scale Synthesis of a Blockbuster Therapeutic: Liraglutide

The industrial relevance of H-D-Glu-OtBu is validated by its use as a key intermediate in the patented solid-phase synthesis of Liraglutide (Victoza), a multi-billion dollar GLP-1 analog for type 2 diabetes. Patents explicitly detail the coupling of Palmitoyl-Glu-OtBu, a derivative of H-D-Glu-OtBu, to the side chain of a lysine residue during the synthesis of the active pharmaceutical ingredient [1][2]. This demonstrates the compound's utility in a complex, multi-step manufacturing process to produce a high-purity, complex peptide drug.

GLP-1 agonist Liraglutide synthesis Peptide manufacturing Process validation

Commercial Availability with Defined and Verified Purity Specifications

Procurement decisions rely on the availability of material with well-defined and verifiable purity. H-D-Glu-OtBu is offered by multiple reputable suppliers with a standard purity of ≥98%, a specification that is essential for minimizing side reactions and ensuring high yield in peptide synthesis . This compares favorably to some alternatives which may be supplied at lower, or unspecified, purity grades, potentially compromising the quality and reproducibility of the final peptide product.

Quality control Peptide synthesis Raw material specification Procurement

Key Application Scenarios for H-D-Glu-OtBu (CAS 25456-76-2) Based on Quantitative Evidence


Synthesis of Protease-Resistant D-Peptides and Peptidomimetics

When designing peptide-based probes or therapeutics intended for use in biological environments containing proteases, incorporating D-amino acids is a primary strategy. H-D-Glu-OtBu is the reagent of choice for introducing a D-glutamic acid residue, which, as a class, enhances proteolytic stability relative to the natural L-enantiomer [1]. This application is critical in developing long-acting drug candidates and stable biochemical tools.

Regioselective Conjugation at the γ-Carboxyl Group of Glutamic Acid

For projects requiring site-specific modification of a glutamic acid residue, such as attaching a fluorophore, a biotin tag, or a fatty acid chain, H-D-Glu-OtBu is essential. Its α-protection leaves the γ-carboxyl group free and is the kinetically favored site for reactions like amidation [1]. This strategy is directly validated in the synthesis of the drug Liraglutide, where a palmitoyl chain is attached to the γ-carboxyl group of a Glu-OtBu linker [2].

Complex Peptide Synthesis Requiring High-Fidelity SPPS

In the automated synthesis of long or difficult peptide sequences on solid support, the purity and reliable coupling of each building block are paramount. H-D-Glu-OtBu is commercially available with a high, verified purity (≥98%) [1], which minimizes the accumulation of deletion and truncation byproducts. Its compatibility with standard Fmoc/tBu SPPS chemistry ensures seamless integration into established synthetic workflows [2].

Technical Documentation Hub

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